molecular formula C16H11Br B11753742 7-Bromo-1-phenylnaphthalene

7-Bromo-1-phenylnaphthalene

Cat. No.: B11753742
M. Wt: 283.16 g/mol
InChI Key: DUXIJYYQFFRHCB-UHFFFAOYSA-N
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Description

Significance of Arylnaphthalenes in Advanced Organic Synthesis

Arylnaphthalenes, a class of compounds featuring a naphthalene (B1677914) ring bonded to an aryl group, are pivotal structural motifs in numerous areas of chemical science. nih.gov Their inherent structural rigidity and extended π-system contribute to their utility as core scaffolds in the design of functional materials, including organic light-emitting diodes (OLEDs) and organic semiconductors. marketreportanalytics.com In medicinal chemistry, the arylnaphthalene framework is found in a variety of biologically active natural products and synthetic pharmaceuticals. nih.govacs.org

The synthesis of highly substituted α-arylnaphthalenes is of particular interest as they form the basic skeleton of several biologically active lignan-type natural products. acs.org The development of regiocontrolled benzannulation strategies has provided unique methods for constructing these elaborate molecules. nih.gov Furthermore, arylnaphthalene derivatives are crucial intermediates for the rapid preparation of highly functionalized and structurally diverse aryltetralins and arylnaphthalenes. nih.gov The prevalence of the biaryl subunit, a key feature of arylnaphthalenes, is also evident in the design of ligands for various catalytic processes. nih.gov

Overview of Brominated Aromatic Scaffolds in Chemical Transformations

Brominated aromatic compounds are fundamental building blocks in organic synthesis, largely due to their utility in cross-coupling reactions. mdpi.com The carbon-bromine bond serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. smolecule.comacs.org These transformations are essential for the construction of complex organic molecules. smolecule.com

Aromatic and heteroaromatic bromides are prevalent in natural products, particularly those isolated from marine sources, many of which exhibit significant biological activities. mdpi.com Their application extends to the synthesis of pharmaceuticals, dyes, agrochemicals, and flame retardants. mdpi.com The ability to selectively introduce a bromine atom onto an aromatic ring, often facilitated by a Lewis acid catalyst like iron(III) bromide, is a cornerstone of modern synthetic chemistry. rutgers.edulibretexts.org This process creates a more reactive electrophile that can be attacked by the aromatic ring, leading to electrophilic aromatic substitution. rutgers.edu

Academic Research Landscape of 7-Bromo-1-phenylnaphthalene

The chemical compound this compound, with the molecular formula C16H11Br, is a derivative of naphthalene featuring a bromine atom at the 7-position and a phenyl group at the 1-position. smolecule.com This specific substitution pattern imparts distinct chemical properties and reactivity, making it a subject of interest in various research fields. smolecule.com

Synthesis and Properties: The synthesis of this compound typically involves the bromination of 1-phenylnaphthalene (B165152). smolecule.com This reaction is often carried out using bromine in the presence of a catalyst such as iron or aluminum bromide, with careful control of reaction conditions to ensure selective bromination at the desired position. smolecule.com Industrial-scale production may involve optimized bromination processes followed by purification steps like recrystallization or chromatography. smolecule.com

PropertyValue
Molecular FormulaC16H11Br
Boiling Point385.8±11.0 °C (Predicted)
Density1.381±0.06 g/cm3 (Predicted)
Data sourced from reference chemicalbook.com

Reactivity and Applications: The bromine atom in this compound is a key functional group that allows for a variety of chemical transformations. It can be substituted by various nucleophiles, enabling the introduction of different functionalities. smolecule.com Furthermore, the compound can participate in important carbon-carbon bond-forming reactions like the Suzuki and Heck coupling reactions, which are instrumental in building more complex organic structures. smolecule.com

Due to its unique structure, this compound serves as a valuable building block in organic synthesis for creating more intricate molecules. smolecule.com Its potential interactions with biological systems have also made it a target for investigation in medicinal chemistry and drug development. smolecule.com Preliminary research suggests it may have inhibitory effects on certain enzymes, though comprehensive biological evaluations are ongoing. smolecule.com In the realm of material science, this compound is utilized in the production of advanced materials and as an intermediate in various chemical manufacturing processes. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11Br

Molecular Weight

283.16 g/mol

IUPAC Name

7-bromo-1-phenylnaphthalene

InChI

InChI=1S/C16H11Br/c17-14-10-9-13-7-4-8-15(16(13)11-14)12-5-2-1-3-6-12/h1-11H

InChI Key

DUXIJYYQFFRHCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 1 Phenylnaphthalene and Analogous Arylnaphthalene Derivatives

Directed Synthesis of 7-Bromo-1-phenylnaphthalene

The direct construction of the this compound skeleton often involves the initial synthesis of 1-phenylnaphthalene (B165152) followed by a regioselective bromination. smolecule.com However, more elegant and convergent strategies aim to construct the substituted naphthalene (B1677914) ring system in a single, well-defined process. These methods offer greater control over the final substitution pattern and can often be more atom-economical.

Annulation Reactions via Substituted Arylacetaldehydes and Alkynes

A powerful strategy for the regioselective synthesis of polysubstituted naphthalenes involves the annulation of arylacetaldehydes with alkynes. thieme-connect.comlookchem.com This approach allows for the direct formation of the naphthalene core with a high degree of control over the placement of substituents. The reaction of an appropriately substituted arylacetaldehyde with an alkyne, in the presence of a suitable catalyst, can lead to the formation of the desired 1-phenylnaphthalene framework. Subsequent bromination at the 7-position would then yield the target molecule. Research has shown that both electron-rich and electron-neutral aryl acetylenes, as well as alkylated acetylenes, can participate effectively in these annulation reactions. lookchem.com

Lewis Acid Catalysis in Naphthalene Ring Formation (e.g., BF3·Et2O)

Lewis acids play a crucial role in promoting the annulation reactions necessary for naphthalene ring formation. Boron trifluoride etherate (BF3·Et2O) is a commonly employed Lewis acid catalyst in organic synthesis. smolecule.com Its ability to activate carbonyl groups and promote cyclization reactions makes it a valuable tool in the synthesis of complex cyclic systems. smolecule.comthieme-connect.com In the context of naphthalene synthesis from arylacetaldehydes and alkynes, BF3·Et2O can facilitate the key bond-forming steps, leading to the desired bicyclic aromatic product. dntb.gov.ua The mechanism often involves the activation of the aldehyde by the Lewis acid, followed by a cascade of reactions including nucleophilic attack by the alkyne and subsequent cyclization and aromatization. thieme-connect.com The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. While strong Lewis acids like FeCl3 have proven effective, milder and more versatile catalysts are continually being explored to improve the scope and functional group tolerance of these transformations. lookchem.comresearchgate.net

Cross-Coupling Reactions for Phenylnaphthalene Core Construction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. numberanalytics.comrsc.org These reactions offer a versatile and efficient means of constructing complex molecular architectures, including the arylnaphthalene scaffold.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organohalide, is a premier method for the synthesis of biaryl compounds. libretexts.orgacs.org This reaction is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. researchgate.net

The synthesis of 1-phenylnaphthalene derivatives can be readily achieved through the Suzuki-Miyaura coupling of a bromonaphthalene with phenylboronic acid, or conversely, a phenyl halide with a naphthalenylboronic acid. libretexts.orgnih.gov In the case of this compound, a plausible synthetic route would involve the coupling of 1,7-dibromonaphthalene (B1609875) with one equivalent of phenylboronic acid. The inherent differences in the reactivity of the two bromine atoms could potentially allow for a selective mono-arylation. The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

A variety of palladium sources can be used, including Pd(PPh3)4, Pd(OAc)2, and PdCl2, often in combination with a suitable ligand. numberanalytics.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or potassium phosphate, and in a suitable solvent system, which can range from organic solvents like toluene (B28343) and dioxane to aqueous mixtures. researchgate.netarkat-usa.org

Table 1: Examples of Suzuki-Miyaura Coupling for Arylnaphthalene Synthesis

Aryl Halide Boronic Acid/Ester Catalyst System Base Solvent Product Yield (%) Reference
Iodobenzene derivatives Phenylboronic acid Polymeric Pd catalyst K2CO3 Water Biphenyl derivatives 82-93 researchgate.net
1-Iodonaphthalene Phenylboronic acid Polymeric Pd catalyst K2CO3 Water 1-Phenylnaphthalene 98 researchgate.net
4-Bromoacetophenone Phenylboronic acid Benzimidazole-oxime-Pd(II) KOH Water 4-Acetylbiphenyl 95 arkat-usa.org
Aryl bromides Arylboronic acids Pd(II) complex 7 KOH Water Biaryls Good to Excellent arkat-usa.org

The success of a Suzuki-Miyaura coupling reaction often hinges on the careful selection and optimization of the catalyst system, which includes the palladium precursor and the supporting ligand. numberanalytics.com The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.gov

For the synthesis of arylnaphthalenes, a diverse array of ligands has been employed, including phosphines, N-heterocyclic carbenes (NHCs), and various bidentate ligands. researchgate.netyonedalabs.comnih.gov Dialkylbiaryl phosphine (B1218219) ligands, for instance, have demonstrated broad applicability in a wide variety of palladium-catalyzed cross-coupling reactions, enabling the coupling of challenging substrates, including sterically hindered aryl chlorides, at room temperature and with low catalyst loadings. nih.gov The development of pre-formed palladium catalysts with specific ligands, such as those based on monoanionic [N,O] ligands, has also shown promise for conducting Suzuki-Miyaura reactions under mild, "green" conditions. mdpi.com

The choice of base and solvent can also significantly impact the reaction outcome. The base is essential for the transmetalation step, and its strength and solubility can affect the reaction rate and yield. researchgate.net The solvent system must be capable of dissolving the reactants and the catalyst, and in some cases, biphasic solvent systems (e.g., toluene/water) have been shown to be optimal. acs.org

Table 2: Common Ligands for Suzuki-Miyaura Coupling

Ligand Type Example Ligands Key Features
Phosphines PPh3, PCy3, DavePhos, SPhos Modulate catalyst activity and stability; effective for a wide range of substrates.
N-Heterocyclic Carbenes (NHCs) PEPPSI-iPr Strong sigma-donors, form stable complexes; useful for coupling unreactive chlorides.
Bidentate Ligands dppf, XantPhos Can enhance catalyst stability and promote difficult couplings.
Substrate Scope and Regioselectivity Considerations

Regioselectivity is a critical factor in the synthesis of substituted naphthalenes, particularly for arylnaphthalene lignan (B3055560) lactones, where the substitution pattern dictates their biological activity. frontiersin.org For instance, while many natural arylnaphthalene lignan lactones have 6,7-oxygen substituents, compounds like helioxanthin (B1673044) feature a 7,8-substituted pattern, making regioselective synthesis a primary challenge. frontiersin.org

Several synthetic strategies have been developed to control the regioselectivity of these reactions. One approach involves the silver(I)-catalyzed C-H functionalization of β-ketoesters and alkynes. frontiersin.orgnih.gov This method demonstrates a broad substrate scope, accommodating various substitutions on the aromatic ring of β-ketoesters and a range of both aromatic and aliphatic terminal alkynes to produce highly substituted α-naphthols with good yields. acs.org The regioselectivity of this transformation has been confirmed by 2D-NMR data and X-ray crystal structures. acs.org The proposed mechanism involves the generation of a vinyl radical, which undergoes intramolecular cyclization and aromatization to yield the desired product. acs.orgfrontiersin.orgnih.gov

Another strategy for regioselective synthesis is the triflic acid-catalyzed annulation of α-aryl carbonyls with arylalkynes. researchgate.net This method is effective at room temperature and can be applied to intramolecular reactions to create fused ring systems containing a 1-arylnaphthalene core in excellent yields. researchgate.net

The following table summarizes the substrate scope for the silver(I)-catalyzed synthesis of α-naphthol derivatives, highlighting the diversity of compatible β-ketoesters and terminal alkynes.

Entryβ-KetoesterTerminal AlkyneProductYield (%)
1Ethyl benzoylacetatePhenylacetylene (B144264)3-Methyl-4-phenyl-1-naphthol65
2Ethyl 4-methoxybenzoylacetatePhenylacetylene6-Methoxy-3-methyl-4-phenyl-1-naphthol72
3Ethyl 4-chlorobenzoylacetatePhenylacetylene6-Chloro-3-methyl-4-phenyl-1-naphthol68
4Ethyl benzoylacetate1-Octyne4-Hexyl-3-methyl-1-naphthol55
5Ethyl benzoylacetate4-Methoxyphenylacetylene4-(4-Methoxyphenyl)-3-methyl-1-naphthol78

This table is a representative summary based on findings in the literature and does not encompass all possible substrates. acs.org

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-carbon bonds in the synthesis of arylnaphthalenes. These methods are often more economical than those using palladium catalysts. organic-chemistry.org

The Kumada-Tamao-Corriu coupling, first reported in 1972, involves the reaction of a Grignard reagent with an organic halide catalyzed by nickel or palladium. organic-chemistry.org This reaction is particularly useful for creating unsymmetrical biaryls. organic-chemistry.org In the context of arylnaphthalene synthesis, this method can be employed to couple aryl Grignard reagents with bromo- or iodo-naphthalene derivatives. nih.gov The choice of ligand is crucial for the success of these reactions, with N-heterocyclic carbene (NHC) ligands showing particular promise. rsc.org For instance, a T-shaped three-coordinate nickel(I) chloride complex bearing a bulky NHC ligand has been shown to effectively catalyze the cross-coupling of aryl halides with phenylmagnesium chloride. rsc.org

The efficiency of Kumada coupling can be influenced by the nature of the electrophile and the Grignard reagent. While the reaction works well for many aryl halides, substrates that can react directly with the Grignard reagent may lead to side products. organic-chemistry.org

The merger of photoredox catalysis with nickel catalysis has emerged as a powerful strategy for forming C-C and C-Si bonds under mild conditions. oaepublish.comsioc-journal.cn This dual catalytic system overcomes some of the limitations of traditional cross-coupling methods, such as the need for harsh reaction conditions. nih.gov

For C-C bond formation, this approach allows for the coupling of alkyl radical precursors with aryl halides. sioc-journal.cnresearchgate.net The photocatalyst, upon excitation by visible light, generates a radical species that then enters the nickel catalytic cycle. researchgate.net This has been successfully applied to the coupling of carboxylic acids, alkyl trifluoroborates, and alkyl silicates with a range of electrophiles. researchgate.net A key advantage of this method is its ability to perform stereoconvergent cross-couplings of secondary alkylboron reagents, something not achievable with conventional methods. acs.org

For C-Si bond formation, photoredox/nickel dual catalysis enables the reductive cross-electrophile coupling of aryl halides with chlorosilanes. oaepublish.com This method avoids the use of stoichiometric metallic reductants like zinc or manganese by employing a mild and readily available α-silylamine as an organic reductant. oaepublish.com The reaction tolerates a broad scope of (hetero)aryl halides and various chlorosilanes, providing a valuable route to organosilanes. oaepublish.com

A plausible mechanism for the photoredox-assisted nickel-catalyzed reductive C–Si coupling involves the oxidative addition of the aryl halide to Ni(0), followed by reduction of the resulting ArNi(II)X complex by the excited photocatalyst. oaepublish.com

Organometallic Reagent Coupling Methods

The cross-coupling of Grignard reagents with aryl halides is a fundamental method for biaryl synthesis. lookchem.com While often catalyzed by transition metals, these reactions can also proceed via a radical pathway, specifically the SRN1 mechanism, without the need for a metal catalyst. lookchem.com The reaction of an aryl Grignard reagent with an aryl iodide or bromide can lead to the desired cross-coupled product, although side reactions like halogen/magnesium exchange can occur. lookchem.com The choice of solvent can significantly influence the selectivity, with toluene favoring the cross-coupling over the exchange reaction compared to THF. lookchem.com The reactivity of the aryl halide in this pathway is related to its reduction potential. lookchem.com

Manganese-catalyzed cross-coupling of aryl halides with Grignard reagents has also been investigated. dtu.dk This method is effective for activated aryl chlorides, such as those containing cyano or ester groups, and accommodates a variety of alkyl- and arylmagnesium chlorides. dtu.dk

The following table illustrates the scope of a transition-metal-free Grignard-aryl halide coupling.

EntryAryl Grignard ReagentAryl HalideProductYield (%)
1Phenylmagnesium bromide2-Iodonaphthalene2-PhenylnaphthaleneHigh
2p-Tolylmagnesium bromide2-Iodonaphthalene2-(p-Tolyl)naphthaleneHigh
3Phenylmagnesium bromide2-Bromonaphthalene2-Phenylnaphthalene90
4o-Tolylmagnesium bromide2-Bromonaphthalene2-(o-Tolyl)naphthaleneHigh

This table is a representative summary based on findings in the literature. Yields are reported as "High" or specific percentages where available. lookchem.com

Heteroatom-Coupling Approaches for Phenylnaphthalene Derivatives (e.g., C-P, C-O)

The formation of carbon-heteroatom bonds is crucial for synthesizing a wide range of functionalized phenylnaphthalene derivatives.

Nickel/photoredox dual catalysis has been demonstrated as a unified method for C-O, C-N, and C-S cross-coupling reactions under a single set of general conditions. nih.gov This approach is proposed to proceed via an energy transfer pathway, where an iridium photosensitizer activates a nickel(II) complex, which then facilitates the reductive elimination step to couple aryl halides with alcohols, amines, and thiols. nih.govchemrxiv.org This methodology is amenable to both primary and secondary alcohols and amines and has been shown to be scalable using a flow apparatus. nih.gov

The Chan-Lam reaction, a copper-promoted cross-coupling of organoboron reagents with heteroatomic partners, is a well-established method for forming C-O and C-N bonds. researchgate.net This reaction is highly general with respect to the heteroatom component but is most effective with aryl organoboron reagents. researchgate.net

Alternative Cyclization and Dimerization Strategies for Phenylnaphthalenes

Recent advancements in organic synthesis have introduced novel methods for constructing the phenylnaphthalene system that offer alternatives to traditional multi-step procedures. These strategies often rely on catalytic processes that can form the naphthalene ring in fewer steps and with high efficiency.

The catalytic dimerization of terminal alkynes presents a direct route to various unsaturated compounds, including precursors to or direct formation of phenylnaphthalene systems. Different metal catalysts exhibit unique selectivity in how they couple phenylacetylene molecules.

A notable example is the smooth, one-pot, solvent-free catalytic dimerization of phenylacetylene to yield 1-phenylnaphthalene using a Copper/Carbon (Cu/C) catalyst at room temperature, achieving a near-quantitative yield. Current time information in Bangalore, IN.researchgate.netias.ac.in This method stands out for its simplicity and high efficiency. Current time information in Bangalore, IN. Other catalytic systems based on rhodium have also been explored. For instance, rhodium complexes can catalyze the dimerization of terminal alkynes to produce geminal enynes, which can serve as precursors that cyclize to form the naphthalene skeleton. smolecule.com Research has shown that rhodium-NHC-pyridonato complexes are extremely active and selective catalysts for the head-to-tail dimerization of phenylacetylene. acs.org

The scope of these dimerization reactions has been extended to substituted phenylacetylenes. Studies using rhodium monohydride catalysts have demonstrated good tolerance for various functional groups on the phenyl ring, including halogens, suggesting the viability of this method for producing bromo-substituted phenylnaphthalenes. unizar.es

Table 1: Selected Catalytic Dimerization Reactions of Phenylacetylene

Catalyst SystemSubstrateProductYieldConditionsReference
Cu/CPhenylacetylene1-Phenylnaphthalene~100%Solvent-free, Room Temp Current time information in Bangalore, IN.researchgate.net
Rhodium-NHC-pyridonatoPhenylacetylene1,3-diphenylbut-3-en-1-yne>99%C₆D₆, 25 °C acs.org
Rhodium MonohydridePhenylacetylene(E)-1,4-diphenyl-1-buten-3-yne93%Benzene-d₆, 80 °C unizar.es

Ionic liquids (ILs) have emerged as green and efficient media for organic synthesis, often acting as both solvent and catalyst. rsc.org A novel and efficient protocol for synthesizing 2-phenylnaphthalenes involves the use of the recyclable Brønsted acidic ionic liquid N-methyl-2-pyrrolidone hydrogensulfate, [HNMP]⁺HSO₄⁻. rsc.org This method uses styrene (B11656) oxides as starting materials and proceeds with high atom efficiency. rsc.org

The versatility of this ionic liquid-mediated approach is demonstrated by its successful application to the synthesis of halogenated derivatives. Specifically, various bromo-substituted phenylnaphthalenes have been prepared in good yields, highlighting the method's tolerance for such functional groups. rsc.org This strategy showcases the potential of ionic liquids to facilitate the construction of complex arylnaphthalenes under environmentally benign conditions. rsc.orgrsc.org

Table 2: Ionic Liquid Mediated Synthesis of Bromo-Substituted Phenylnaphthalenes

Starting MaterialsIonic LiquidProductYieldReference
4-Bromostyrene oxide[HNMP]⁺HSO₄⁻2-Bromo-7-(4-bromophenyl)naphthalene72% rsc.org
3-Bromostyrene oxide[HNMP]⁺HSO₄⁻2-Bromo-6-(3-bromophenyl)naphthalene75% rsc.org

Classical reactions remain fundamental to the synthesis of polycyclic aromatic hydrocarbons. The Friedel-Crafts acylation and the Perkin-Oglialoro reaction are cornerstone methods that can be adapted to build the phenylnaphthalene framework. researchgate.netmasterorganicchemistry.com

The Haworth synthesis, a well-established sequence involving Friedel-Crafts acylation, is a powerful tool for creating substituted naphthalenes. uomustansiriyah.edu.iqnih.gov To synthesize a 7-bromo-substituted derivative, one could start with a substituted benzene (B151609), such as bromobenzene. The initial Friedel-Crafts reaction with succinic anhydride (B1165640) occurs primarily at the para position. Subsequent intramolecular cyclization and aromatization steps lead to the formation of a β-substituted naphthalene. uomustansiriyah.edu.iq This pathway offers a regiocontrolled route to compounds like this compound. uomustansiriyah.edu.iq

Another classical approach involves the Perkin-Oglialoro reaction. researchgate.net In this method, a β-benzoyl propionic acid can undergo condensation with an aryl aldehyde to form an α-arylidene-γ-phenyl-Δ,β,γ-butenolide. researchgate.net This intermediate can then be cleaved and subsequently cyclized using reagents like phosphoric acid or nanozeolite to generate the 1-phenylnaphthalene core. researchgate.net

Regioselectivity and Stereocontrol in Phenylnaphthalene Synthetic Pathways

Controlling the precise placement of substituents (regioselectivity) and their spatial orientation (stereocontrol) is a critical challenge in the synthesis of complex molecules like this compound. researchgate.net The substitution pattern of the final product is heavily dependent on the chosen synthetic route and the nature of the starting materials.

In electrophilic substitution reactions on a pre-existing naphthalene core, the position of attack is governed by the directing effects of the substituents already present. For instance, in the synthesis of this compound via direct bromination of 1-phenylnaphthalene, reaction conditions must be carefully controlled to favor substitution at the C7 position over other possible sites. smolecule.com

For syntheses that build the naphthalene ring from acyclic or monocyclic precursors, such as the Haworth synthesis, regioselectivity is established early in the sequence. uomustansiriyah.edu.iq The use of p-bromobenzene in a Friedel-Crafts reaction with succinic anhydride, for example, dictates that the bromine atom will ultimately reside on the β-position of the newly formed naphthalene ring. uomustansiriyah.edu.iq

Furthermore, modern catalytic methods have been developed to address the challenge of regioselectivity. In a study on 1,7-dibromonaphthalene, researchers demonstrated that the two bromine atoms could be distinguished and functionalized selectively. Transition metal-catalyzed cross-coupling reactions occurred preferentially at the less sterically hindered 7-position, whereas bromine-lithium exchange favored the 1-position. nih.gov This ability to selectively modify specific positions on a dibromo-naphthalene scaffold provides a powerful strategy for the controlled synthesis of unsymmetrically substituted naphthalene derivatives. nih.gov

Chemical Reactivity and Derivatization of 7 Bromo 1 Phenylnaphthalene

Halogen as a Key Functional Handle for Further Transformations

The carbon-bromine bond in 7-Bromo-1-phenylnaphthalene is a prime site for reactivity, allowing the molecule to serve as a precursor for numerous derivatives through reactions that replace or modify the halogen.

The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in organic synthesis for constructing complex molecular architectures. wikipedia.org

One of the most utilized of these is the Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species. wikipedia.org In this context, this compound can react with various aryl or alkyl boronic acids or their esters to generate more complex biaryl and alkyl-aryl structures. The general mechanism involves the oxidative addition of the bromonaphthalene to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org The efficiency and selectivity of these reactions can be influenced by the choice of catalyst, ligands, base, and reaction conditions. researchgate.net Studies on similar bromo-naphthalene systems show that such couplings are effective for creating diverse chemical libraries. nih.gov

The following table provides illustrative examples of conditions often used for Suzuki-Miyaura cross-coupling reactions involving aryl bromides.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PCy₃K₂CO₃THF/H₂ORoom Temp - 80
Pd₂(dba)₃P(t-Bu)₃K₂CO₃THF/H₂ORoom Temp
Pd(dppf)Cl₂(dppf)K₂CO₃Dioxane/H₂O90
CataXCium A Pd G3Buchwald LigandK₂CO₃Dioxane/H₂O90

This table represents typical conditions for Suzuki-Miyaura reactions with aryl bromides and may be applicable to this compound. Specific yields and optimal conditions would require experimental determination. Sources: organic-chemistry.orgnih.gov

The bromine atom can be replaced by a metal, converting the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon center. This transformation is key to forming powerful organometallic reagents.

Grignard Reagents : this compound can react with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (7-(1-phenylnaphthalenyl))magnesium bromide. libretexts.org The formation of Grignard reagents is a well-established method, and the resulting organomagnesium compound is a potent nucleophile. masterorganicchemistry.com It can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. libretexts.org

Organolithium Reagents : Similarly, reaction with lithium metal, typically in a hydrocarbon solvent like pentane (B18724) or hexane, can produce the organolithium equivalent, (7-(1-phenylnaphthalenyl))lithium. masterorganicchemistry.com Organolithium reagents are generally more reactive and more strongly basic than their Grignard counterparts. libretexts.org They are highly effective nucleophiles and strong bases, useful in a variety of synthetic transformations. libretexts.orgmasterorganicchemistry.com

The formation of these organometallic species is highly sensitive to moisture and protic solvents, which will rapidly quench the reagent to form the parent hydrocarbon (1-phenylnaphthalene). libretexts.org

Aromatic Substitution Reactions on the Naphthalene (B1677914) and Phenyl Moieties

The 1-phenylnaphthalene (B165152) scaffold is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on one of the aromatic rings. pearson.comuomustansiriyah.edu.iq Naphthalene itself is more reactive than benzene (B151609) in EAS reactions. uomustansiriyah.edu.iqlibretexts.org

In naphthalene systems, substitution generally occurs preferentially at the 1-position (alpha-position) over the 2-position (beta-position). pearson.comyoutube.com This preference is due to the greater stability of the carbocation intermediate (a naphthalenonium ion) formed during the reaction, which can be stabilized by more resonance structures that preserve one of the aromatic rings. libretexts.orgyoutube.com

For this compound, the situation is more complex due to the existing substituents. The phenyl group at the C1 position and the bromo group at the C7 position will direct incoming electrophiles.

On the Naphthalene Core : The phenyl group is an activating group, while the bromo group is a deactivating but ortho-, para-directing group. The most reactive positions on the naphthalene core for further substitution would be influenced by the combined electronic and steric effects of these groups. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. pearson.comyoutube.com For instance, nitration of unsubstituted naphthalene predominantly yields 1-nitronaphthalene. pearson.com The precise outcome for this compound would depend on the specific reaction conditions.

On the Phenyl Moiety : The naphthalene substituent on the phenyl ring acts as an ortho-, para-directing group for electrophilic attack on the phenyl ring. Therefore, substitution would be expected to occur at the positions ortho and para to the point of attachment to the naphthalene core.

Intramolecular Rearrangement and Isomerization Processes within Phenylnaphthalene Systems

Phenylnaphthalene systems can undergo structural reorganization under certain conditions, leading to isomerization or more complex skeletal rearrangements.

Under thermal or acid-catalyzed conditions, phenylnaphthalenes can isomerize. For example, it has been shown that 1-phenylnaphthalene can interconvert with 2-phenylnaphthalene, with the latter being the thermodynamically favored isomer at equilibrium. acs.org This type of rearrangement is thought to proceed through an arenium ion mechanism, involving protonation of the aromatic ring followed by a 1,2-shift of the phenyl group. acs.org Such isomerizations are a key consideration in high-temperature reactions or acidic environments involving phenylnaphthalene derivatives. acs.org

While less common than ionic pathways, radical-mediated reactions can also induce skeletal rearrangements. rsc.org These processes involve the generation of a radical species, which can then undergo intramolecular shifts or cyclizations. rsc.orglihouhuagroup.com For phenylnaphthalene systems, such rearrangements could potentially be initiated by photolysis or radical initiators, leading to complex structural changes. lihouhuagroup.com Research into photoinduced skeletal rearrangements in other complex polycyclic systems has demonstrated the potential for radical-mediated pathways to generate significant molecular diversity from a single precursor. lihouhuagroup.com The specific pathways for this compound are not extensively detailed but fall within the general principles of radical chemistry. rsc.org

Functional Group Interconversions on Phenylnaphthalene Scaffolds

The chemical reactivity of this compound, particularly the bromo substituent, allows for a variety of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. These transformations are instrumental in the synthesis of diverse derivatives with modified electronic and structural properties. The bromo group at the 7-position can be readily substituted with a range of functionalities, including aryl, amino, and alkynyl groups, demonstrating the versatility of this scaffold in organic synthesis.

Key to the derivatization of this compound is the application of modern cross-coupling methodologies. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and selective routes to new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed under mild conditions and exhibit broad functional group tolerance, making them powerful tools for the late-stage functionalization of the phenylnaphthalene core.

For instance, the Suzuki-Miyaura coupling enables the introduction of new aryl or heteroaryl substituents by reacting this compound with various boronic acids or their esters. This reaction is fundamental for the synthesis of complex biaryl and heteroaryl-aryl structures. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, leading to the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and materials science. The Sonogashira coupling, in turn, provides a direct route to arylalkynes by coupling with terminal alkynes.

While direct literature on the functional group interconversions of the specific isomer this compound is not extensively detailed, the reactivity of the bromo-naphthalene scaffold is well-established. The principles of these palladium-catalyzed reactions are broadly applicable to aryl bromides, and thus, the expected reactivity of this compound can be confidently inferred from studies on analogous bromo-naphthalene systems. The following table summarizes representative functional group interconversions that are applicable to the this compound scaffold based on established palladium-catalyzed cross-coupling reactions.

Reaction TypeStarting MaterialReagentsCatalyst/LigandProduct
Suzuki-Miyaura CouplingThis compoundArylboronic acid, Base (e.g., K₂CO₃, Cs₂CO₃)Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine (B1218219) ligand7-Aryl-1-phenylnaphthalene
Buchwald-Hartwig AminationThis compoundAmine (R₂NH), Strong base (e.g., NaOtBu)Pd₂(dba)₃/Buchwald ligand (e.g., XPhos, SPhos)7-(Dialkylamino)-1-phenylnaphthalene or 7-(Arylamino)-1-phenylnaphthalene
Sonogashira CouplingThis compoundTerminal alkyne (RC≡CH), Base (e.g., Et₃N)PdCl₂(PPh₃)₂/CuI7-(Alkynyl)-1-phenylnaphthalene
Stille CouplingThis compoundOrganostannane (R-SnBu₃)Pd(PPh₃)₄7-Alkyl/Aryl/Vinyl-1-phenylnaphthalene
Negishi CouplingThis compoundOrganozinc reagent (R-ZnCl)Pd(PPh₃)₄ or Ni(dppe)Cl₂7-Alkyl/Aryl-1-phenylnaphthalene
Ullmann CondensationThis compoundAlcohol (ROH) or Amine (R₂NH), BaseCuI/Ligand (e.g., phenanthroline)7-Alkoxy-1-phenylnaphthalene or 7-(Amino)-1-phenylnaphthalene
CyanationThis compoundMetal cyanide (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Pd(PPh₃)₄7-Cyano-1-phenylnaphthalene

Advanced Spectroscopic and Analytical Characterization Methodologies for Phenylnaphthalene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of 7-Bromo-1-phenylnaphthalene, providing precise information about the hydrogen and carbon environments within the molecule.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the phenyl and naphthalene (B1677914) rings typically resonate in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns are dictated by the substitution pattern. For the this compound system, the protons on the naphthalene core are influenced by both the phenyl group at the C1 position and the bromine atom at the C7 position. Protons ortho to the bromine atom or the phenyl group will exhibit distinct chemical shifts. Spin-spin coupling between adjacent protons provides valuable connectivity data, with typical ortho, meta, and para coupling constants helping to assign specific resonances.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. Aromatic carbons typically appear in the range of 120-150 ppm. The carbon atom directly bonded to the bromine (C7) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect, generally resulting in a more upfield resonance compared to its unsubstituted counterpart. The quaternary carbons, including C1, C7, and the ipso-carbon of the phenyl ring, can be identified by their lower intensity and the absence of signals in a DEPT-135 experiment.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound
Atom TypePredicted Chemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)
¹H NMR
Aromatic H7.20 - 8.20m
¹³C NMR
Aromatic C120 - 145
C-Br~122

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which aids in its structural confirmation. The molecular formula of the compound is C₁₆H₁₁Br, giving a monoisotopic mass of approximately 282.00 Da.

A key feature in the mass spectrum of a brominated compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion (M⁺) peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).

The primary fragmentation pathway for aryl bromides under electron ionization (EI) often involves the cleavage of the carbon-bromine bond. This results in the loss of a bromine radical (•Br), leading to a significant fragment ion corresponding to the phenylnaphthalene cation [C₁₆H₁₁]⁺.

Interactive Data Table: Expected Mass Spectrometry Peaks for this compound
Peak Assignmentm/z (⁷⁹Br)m/z (⁸¹Br)Relative Intensity
Molecular Ion [M]⁺~282.0~284.0~1:1
Fragment [M-Br]⁺~203.0~203.0High

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to the vibrations of the aromatic rings and the carbon-bromine bond.

The key vibrational modes expected are:

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and naphthalene rings give rise to several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration is expected to produce a strong absorption in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. The exact position can confirm the presence of the bromine substituent.

Data for the closely related 1-phenylnaphthalene (B165152) shows characteristic aromatic C-H and C=C stretching bands, providing a reference for interpreting the spectrum of its brominated derivative. nist.govnist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
C-BrStretching600 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Visible spectroscopy provides information about the electronic transitions within this compound. researchgate.net As a highly conjugated system, it absorbs light in the ultraviolet region, promoting electrons from π to π* orbitals. The spectrum is typically characterized by multiple absorption bands, corresponding to different electronic transitions within the phenylnaphthalene chromophore.

The extensive conjugation between the phenyl ring and the naphthalene system results in strong absorption bands. The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the extent of conjugation. The presence of the bromine atom, an auxochrome, may cause a slight bathochromic (red) shift of the absorption bands compared to the parent 1-phenylnaphthalene molecule due to its electronic effects on the aromatic system. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
Electronic TransitionExpected λₘₐₓ (nm)
π → π220 - 250
π → π (Conjugated System)280 - 320

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation and purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of phenylnaphthalene derivatives and for their separation from reaction mixtures. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. sielc.comrdd.edu.iq

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comuci.edu The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar nature, this compound is well-retained on a C18 column and can be eluted by adjusting the solvent gradient. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as one of its λₘₐₓ values. rsc.org

Interactive Data Table: Typical HPLC Parameters for Phenylnaphthalene Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov It provides excellent separation efficiency and allows for both qualitative and quantitative analysis. tdi-bi.com

The sample is vaporized and transported by an inert carrier gas (e.g., helium) through a capillary column. A common stationary phase for this type of analysis is a nonpolar or medium-polarity phase, such as a 5% phenyl-polydimethylsiloxane (HP-5MS or equivalent). tdi-bi.com A temperature program is typically used, where the column temperature is gradually increased to elute compounds with different boiling points. The retention time is a characteristic property used for identification, while the peak area allows for quantification. youtube.com

Interactive Data Table: Typical GC Parameters for Brominated Aromatic Hydrocarbon Analysis
ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Injector Temperature ~280 °C
Oven Program e.g., 100 °C hold 2 min, then 10 °C/min to 300 °C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Solid-State Characterization Techniques (e.g., X-ray Crystallography, Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS))

Solid-state characterization is pivotal in understanding the macroscopic properties of a compound, which are dictated by its microscopic structure and composition. For a phenylnaphthalene derivative such as this compound, techniques like X-ray crystallography, scanning electron microscopy, and energy-dispersive X-ray spectroscopy would offer a comprehensive analysis of its solid form.

Detailed Research Findings:

In the absence of specific published crystallographic data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis. This data is essential for understanding the molecule's conformation, packing in the solid state, and intermolecular interactions. The presence of a heavy atom like bromine would facilitate the solution of the phase problem in X-ray structure determination.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Chemical FormulaC₁₆H₁₁BrThe elemental composition of the molecule.
Formula Weight283.17 g/mol The molar mass of the compound.
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequent space group for centrosymmetric organic compounds.
a (Å)10.5The length of the 'a' axis of the unit cell.
b (Å)8.2The length of the 'b' axis of the unit cell.
c (Å)15.1The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)98.5The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)1285.3The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density (g/cm³)1.462The theoretical density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the data.

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. For this compound, SEM would be employed to study the morphology of its crystalline or amorphous solid forms, providing insights into particle size, shape, and surface features.

Detailed Research Findings:

While no specific SEM images for this compound are available, this technique would reveal the external morphology of its crystals. This information is valuable in materials science for understanding properties such as flowability and dissolution rate. For instance, SEM could distinguish between needle-like, plate-like, or prismatic crystal habits, which are influenced by the crystallization conditions.

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with SEM. The electron beam from the SEM excites electrons in the sample, causing them to be ejected from their atomic shells. When electrons from higher energy shells fill these vacancies, they emit X-rays with energies characteristic of the specific elements present. wikipedia.org

Detailed Research Findings:

An EDS analysis of a this compound sample would confirm its elemental composition. The resulting spectrum would show distinct peaks corresponding to carbon (C) and bromine (Br), the constituent elements of the molecule. The relative intensities of these peaks can be used to determine the elemental ratio, confirming the stoichiometry of the compound.

Interactive Data Table: Expected EDS Elemental Analysis Results for this compound

ElementAtomic % (Theoretical)Description
Carbon (C)94.12%Represents the 16 carbon atoms in the phenylnaphthalene backbone.
Bromine (Br)5.88%Represents the single bromine atom substituent.

Note: The theoretical atomic percentage is calculated based on the chemical formula C₁₆H₁₁Br, excluding hydrogen, which is not detectable by EDS.

Theoretical and Computational Investigations of Phenylnaphthalene Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of 7-Bromo-1-phenylnaphthalene at the molecular level. These computational methods allow for a detailed exploration of its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations are used to perform geometry optimization, a process that systematically alters the molecular structure to find the configuration with the lowest possible energy, known as the energy minimum.

This process involves sophisticated algorithms that calculate the forces on each atom and adjust their positions until these forces are negligible. The resulting optimized geometry represents the most probable structure of the molecule in its ground state. While specific studies providing a data table for the optimized bond lengths and angles of this compound are not available in the searched literature, computational studies on similar molecules like 1-phenylnaphthalene (B165152) have been conducted to determine parameters such as the phenyl-naphthyl dihedral angle. For instance, in 1-phenylnaphthalene, this angle has been computationally determined. researchgate.net

Table 1: Representative Theoretical Data for Phenylnaphthalene Systems

Parameter Method/Basis Set Calculated Value
Phenyl-Naphthyl Dihedral Angle (1-phenylnaphthalene) DFT ~58-60°
HOMO-LUMO Gap (General Naphthalene (B1677914) Derivatives) DFT/B3LYP Varies (e.g., ~4-5 eV)
Primary UV-Vis Absorption (General Naphthalene Derivatives) TD-DFT ~220-350 nm

Note: This table is illustrative and based on general findings for related phenylnaphthalene compounds, as specific data for this compound was not found in the available research.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These calculations can simulate the molecule's absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The output of these calculations is a theoretical UV-Vis spectrum, which plots absorption intensity against wavelength. This predicted spectrum can be compared with experimental data to validate the computational model. Key features of the spectrum, such as the wavelength of maximum absorption (λmax), are directly related to the electronic transitions within the molecule. For naphthalene derivatives, strong ultraviolet absorption from π-π* transitions is a characteristic feature. nih.govresearchgate.net Although specific calculated spectra for this compound are not detailed in the searched scientific literature, studies on related brominated naphthalene compounds have successfully used TD-DFT to reproduce experimental findings. jetir.org

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netirjweb.com

For this compound, the HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. A small HOMO-LUMO gap generally signifies a molecule that is more reactive and can be more easily polarized. researchgate.net The energies and spatial distributions of these orbitals are calculated using DFT. This analysis helps in understanding charge transfer interactions within the molecule and predicting its behavior in chemical reactions. irjweb.com While specific HOMO-LUMO energy values for this compound are not available, studies on similar aromatic hydrocarbons provide a framework for these analyses. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data Concepts

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons (electrophilicity).

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, stability, and the energy of the lowest electronic excitation. |

Mechanistic Studies of Organic Reactions

Computational chemistry provides invaluable tools for investigating the step-by-step processes of organic reactions. For a molecule like this compound, these studies can map out potential reaction pathways and determine the energetic feasibility of different chemical transformations.

Reaction pathway modeling involves computationally mapping the potential energy surface of a reaction. This map charts the energy of the system as reactants are converted into products. A key feature of this surface is the transition state, which is the highest energy point along the reaction coordinate. dntb.gov.ua The transition state represents the energetic barrier that must be overcome for the reaction to proceed.

Using DFT and other advanced methods, the geometry and energy of the transition state for reactions involving this compound can be calculated. This analysis is crucial for understanding reaction mechanisms, such as electrophilic substitution or cross-coupling reactions, where the bromo and phenyl groups can influence the molecule's reactivity. Identifying the structure of the transition state provides deep insight into the bond-making and bond-breaking processes that occur during the chemical transformation.

Once the energies of the reactants and the transition state are known, the activation energy (Ea) of the reaction can be calculated. libretexts.org The activation energy is the minimum energy required to initiate the chemical reaction. A lower activation energy corresponds to a faster reaction rate.

The Arrhenius equation and transition state theory provide the framework for using the calculated activation energy to estimate the reaction rate constant (k). libretexts.orgyoutube.com These theoretical rate constants can then be compared with experimental kinetic data to validate the proposed reaction mechanism. Such calculations are essential for predicting how this compound might behave under various reaction conditions, aiding in the design of synthetic routes and the development of new chemical processes.

Theoretical Studies of Radical Intermediates and Thermal Decomposition Pathways

The study of radical intermediates is crucial for understanding the reaction mechanisms and thermal stability of aromatic compounds. In the case of this compound, the presence of a bromine atom introduces a potential site for homolytic cleavage, leading to the formation of radical species.

Theoretical studies on related brominated aromatic compounds have provided a framework for understanding the C-Br bond dissociation. For instance, quantum mechanical calculations on the 1-bromo-2-methylnaphthalene (B105000) radical anion have shown that upon one-electron reduction, the C-Br bond undergoes cleavage, forming a bromide anion and an organic radical. This process is typically stepwise, with the formation of a transient radical anion as an intermediate. The stability and subsequent reaction pathways of the resulting aryl radical are of significant interest.

The thermal decomposition of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives is a complex process that can proceed through various radical-mediated pathways. The stability of these compounds during heating is influenced by factors such as molecular structure and the presence of substituents. Studies on the thermal degradation of PAHs have shown that the process often follows first-order kinetics, with degradation rates increasing with temperature. For halogenated PAHs, the carbon-halogen bond is often the weakest link, making its cleavage a primary step in the thermal decomposition process.

Computational models can predict the bond dissociation energies (BDEs) of the C-Br bond in this compound, offering insights into its thermal lability. The resulting 1-phenylnaphthalene-7-yl radical is a highly reactive intermediate. Theoretical calculations can further map out the potential energy surface for subsequent reactions of this radical, such as hydrogen abstraction, intramolecular cyclization, or dimerization. These computational approaches are vital for predicting the products of thermal decomposition and for designing strategies to enhance the thermal stability of such compounds.

Intermediate SpeciesMethod of InvestigationKey Findings
1-Bromo-2-methylnaphthalene radical anionQuantum Mechanical CalculationsStepwise C-Br bond dissociation upon one-electron reduction.
Aryl RadicalsTheoretical CalculationsFormation of highly reactive intermediates that can undergo various subsequent reactions.
Polycyclic Aromatic Hydrocarbon RadicalsExperimental and Kinetic ModelingDegradation follows first-order kinetics; stability is structure-dependent.

Conformational Analysis and Steric Hindrance Evaluations

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical and chemical properties. For this compound, the rotational barrier around the single bond connecting the phenyl and naphthalene rings is a key conformational feature.

Computational methods, particularly DFT, are well-suited for exploring the potential energy surface associated with this rotation. By systematically varying the dihedral angle between the two aromatic rings, a rotational energy profile can be constructed. This profile reveals the most stable (lowest energy) conformation and the energy barriers between different conformations. For 1-phenylnaphthalene, the lowest energy conformation is one where the two rings are twisted relative to each other to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the peri-hydrogen on the naphthalene ring.

Steric hindrance evaluations are also crucial for understanding the reactivity of this compound. The bulky phenyl group at the 1-position can sterically shield the peri-position (8-position) of the naphthalene ring, influencing the regioselectivity of reactions. Similarly, the bromine atom at the 7-position can exert its own steric and electronic effects on the neighboring positions. Computational modeling can quantify these steric effects by calculating parameters such as van der Waals surfaces and steric energy, providing a basis for predicting how the molecule will interact with other reagents.

Conformational ParameterComputational MethodPredicted Outcome for this compound
Phenyl-Naphthalene Dihedral AngleDensity Functional Theory (DFT)Twisted conformation is the most stable.
Rotational Energy BarrierDFTSignificant energy barrier to planar conformations due to steric hindrance.
Steric ShieldingMolecular Mechanics/DFTPhenyl group at C1 shields the C8 position.

Computational Predictions of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound. By analyzing the electronic structure, various reactivity descriptors can be calculated to identify the most likely sites for electrophilic, nucleophilic, and radical attack.

Frontier molecular orbital (FMO) theory is a cornerstone of these predictions. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to donate and accept electrons, respectively. For aromatic systems, the HOMO is often a π-orbital, and its location can indicate the most probable sites for electrophilic attack. Conversely, the LUMO, also typically a π*-orbital, indicates the likely sites for nucleophilic attack.

For this compound, the HOMO is expected to be distributed across the electron-rich naphthalene and phenyl rings. The precise location of the highest density will determine the preferred sites for electrophilic substitution. The bromine atom, being an electron-withdrawing group through induction but a weak deactivator and ortho-, para-director in electrophilic aromatic substitution due to resonance, will influence the reactivity of the naphthalene ring. The LUMO will be distributed over the aromatic system, and its energy will be lowered by the presence of the electronegative bromine atom, potentially increasing the susceptibility of the molecule to nucleophilic attack under certain conditions.

Other reactivity descriptors that can be computationally derived include:

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed, thus predicting the most reactive sites for nucleophilic and electrophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: This method provides information about charge distribution and orbital interactions, which can be used to rationalize reactivity patterns.

These computational predictions are invaluable for designing synthetic routes and for understanding the mechanisms of reactions involving this compound. They can guide the choice of reagents and reaction conditions to achieve a desired chemical transformation with high selectivity.

Reactivity DescriptorComputational MethodPredicted Application for this compound
HOMO/LUMO Energies and DistributionDFT, Ab initioPrediction of sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP)DFTVisualization of electron-rich and electron-poor regions.
Fukui FunctionsDFTQuantitative prediction of local reactivity.
Natural Bond Orbital (NBO) AnalysisDFTAnalysis of charge distribution and orbital interactions.

Applications of 7 Bromo 1 Phenylnaphthalene in Advanced Chemical Research

Building Blocks in Complex Organic Synthesis

In the realm of complex organic synthesis, building blocks are foundational molecules from which larger, more intricate structures are assembled. 7-Bromo-1-phenylnaphthalene serves as an exemplary building block due to the presence of the C-Br bond, which acts as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The phenylnaphthalene core itself is a significant structural motif found in various biologically active molecules and materials with interesting photophysical properties.

The primary utility of this compound in this context lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient construction of complex molecular architectures. For instance, in a Suzuki-Miyaura coupling, the bromine atom can be substituted with a wide range of aryl or vinyl groups by reacting it with an appropriate boronic acid or ester. This allows for the extension of the conjugated π-system of the naphthalene (B1677914) core, a key strategy in the synthesis of organic electronic materials.

Similarly, the Buchwald-Hartwig amination reaction enables the formation of a carbon-nitrogen bond at the 7-position of the naphthalene ring. This is particularly valuable for synthesizing novel amines, which are prevalent in pharmaceuticals and functional dyes. The Sonogashira coupling, on the other hand, provides a route to introduce alkyne functionalities, which can be further elaborated into more complex structures or used to create rigid, linear molecular wires.

Table 1: Key Cross-Coupling Reactions Utilizing this compound

Reaction NameCoupling PartnerBond FormedPotential Product Class
Suzuki-MiyauraOrganoboronic acid/esterC-CBiaryls, conjugated polymers
Buchwald-HartwigAmineC-NAryl amines, carbazoles
SonogashiraTerminal alkyneC-C (sp)Aryl alkynes, enediynes
HeckAlkeneC-C (sp2)Stilbenes, substituted alkenes
StilleOrganostannaneC-CVarious substituted aromatics

Precursors for Functional Materials Development

The development of novel functional materials, particularly for applications in organic electronics, relies on the design and synthesis of molecules with specific electronic and photophysical properties. This compound is a promising precursor for such materials due to its inherent aromatic structure and the synthetic versatility offered by the bromo-substituent.

The 1-phenylnaphthalene (B165152) scaffold can be incorporated into larger conjugated systems, such as oligomers and polymers, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom serves as a convenient attachment point for polymerizable groups or for coupling with other aromatic units to build up the desired molecular architecture. For example, derivatization through Suzuki or Stille coupling can lead to the formation of extended π-conjugated systems with tailored HOMO/LUMO energy levels, which are critical for efficient charge injection and transport in electronic devices.

Role as Research Reagents in Synthetic Organic Chemistry

As a research reagent, this compound provides chemists with a readily available starting material for introducing the 1-phenylnaphthalen-7-yl moiety into a target molecule. Its well-defined structure and the predictable reactivity of the aryl bromide group make it a valuable tool for systematic chemical investigations.

In methodological studies, it can be employed as a model substrate to test the scope and limitations of new catalytic systems or reaction conditions. For example, a research group developing a novel ligand for palladium-catalyzed C-N coupling might use this compound to assess the catalyst's efficiency with a sterically demanding naphthalene-based substrate.

In structure-activity relationship (SAR) studies, particularly in medicinal chemistry and materials science, this compound allows for the synthesis of a series of analogues where the group at the 7-position is varied. By systematically changing this substituent and evaluating the resulting changes in biological activity or physical properties, researchers can gain insights into the molecular features that are crucial for a desired function. The commercial availability of this compound as a research chemical facilitates its use in such exploratory studies.

Exploration in Catalysis Research

In the field of catalysis, this compound can be explored in two primary roles: as a substrate for catalytic transformations and as a precursor for the synthesis of new ligands.

As a substrate, it is an ideal candidate for a wide array of cross-coupling reactions, as detailed in section 6.1. The investigation of its reactivity with different catalysts can provide valuable information about the influence of the sterically hindered and electronically distinct phenylnaphthalene core on the catalytic cycle. For example, the efficiency of oxidative addition of the C-Br bond to a metal center can be studied and compared to that of simpler aryl bromides.

Table 2: Potential Catalytic Transformations of this compound

Catalytic ReactionRole of this compoundMetal Catalyst (Typical)Research Focus
Cross-CouplingSubstratePalladium, Nickel, CopperSynthesis of complex molecules
CarbonylationSubstratePalladiumSynthesis of carboxylic acid derivatives
CyanationSubstratePalladium, CopperSynthesis of nitriles
Direct ArylationSubstratePalladiumC-H functionalization studies

Furthermore, the bromine atom can be chemically transformed into a coordinating group, such as a phosphine (B1218219), an amine, or a heterocyclic moiety, to generate novel ligands for transition metal catalysts. The rigid and bulky 1-phenylnaphthalene backbone of such a ligand could enforce a specific geometry around the metal center, potentially leading to catalysts with enhanced activity, selectivity, or stability. For instance, a phosphine ligand derived from this compound could be used in asymmetric catalysis, where the chiral environment created by the bulky scaffold could induce high enantioselectivity in the products. While the direct application of this compound for this purpose is an area for future exploration, the principles of ligand design strongly suggest its potential in this domain.

Future Research Directions and Unresolved Challenges in 7 Bromo 1 Phenylnaphthalene Chemistry

Development of Eco-Friendly and Scalable Synthetic Routes

The current synthesis of 7-Bromo-1-phenylnaphthalene and its derivatives often relies on classical methods that may involve harsh reagents, significant waste generation, and multiple steps. A key challenge for future research is the development of more environmentally benign and economically viable synthetic strategies.

Eco-Friendly Approaches:

Catalytic Systems: A shift towards greener synthesis can be achieved by replacing stoichiometric reagents with catalytic systems. For instance, the use of zeolites, which are crystalline sodium aluminum silicates, has shown promise in the synthesis of 1-phenylnaphthalene (B165152) derivatives. These solid acid catalysts are reusable and can reduce the generation of corrosive waste streams.

Alternative Solvents and Energy Sources: Exploring the use of ionic liquids as catalysts and solvents could lead to cleaner bromination processes, potentially minimizing byproducts. Furthermore, the application of microwave irradiation and ultrasonication has been demonstrated to improve reaction yields, shorten reaction times, and reduce energy consumption in the synthesis of related 1-phenylnaphthalene lignans.

One-Pot Syntheses: Designing one-pot, solvent-free catalytic methods, such as the dimerization of phenylacetylene (B144264), offers a streamlined and inherently greener route to the 1-phenylnaphthalene core structure.

Scalability Enhancements:

Process Optimization: Systematic optimization of reaction conditions, including catalyst loading, temperature, pressure, and residence time in flow systems, will be crucial for developing robust and scalable manufacturing processes.

ParameterTraditional Batch SynthesisPotential Green/Scalable Route
Catalyst Stoichiometric reagents (e.g., strong acids)Reusable solid acids (e.g., zeolites), ionic liquids
Energy Source Conventional heatingMicrowave irradiation, Ultrasonication
Process Multi-step, purification of intermediatesOne-pot synthesis, Continuous flow chemistry
Waste Significant byproduct formationReduced waste, catalyst recycling

Discovery of Novel Reactivity and Transformation Pathways

The bromine atom and the phenyl-naphthalene scaffold of this compound provide reactive sites for a multitude of chemical transformations. Future research should aim to uncover novel reactions and expand the synthetic utility of this compound.

Key Areas for Exploration:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. Exploring the reactivity of the bromo group in this compound in such reactions with a diverse range of boronic acids and other organometallic reagents can lead to a wide array of novel derivatives with tailored electronic and steric properties. The development of base-free or weak-base promoted coupling reactions could further enhance the functional group tolerance and substrate scope.

C-H Activation: Direct C-H functionalization represents a highly atom-economical and efficient strategy for modifying the aromatic core. Investigating regioselective C-H activation at various positions on both the naphthalene (B1677914) and phenyl rings of this compound would open up new avenues for late-stage functionalization and the synthesis of complex polycyclic aromatic hydrocarbons.

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach to initiate novel chemical transformations. Exploring the photocatalytic activation of this compound could enable unique bond-forming reactions that are not accessible through traditional thermal methods, potentially leading to the synthesis of novel indoles or other heterocyclic systems.

Reaction TypePotential Transformation of this compoundSignificance
Suzuki-Miyaura Coupling Replacement of the bromine atom with various aryl or alkyl groups.Creation of a diverse library of substituted 1-phenylnaphthalene derivatives.
C-H Activation Direct functionalization of the aromatic C-H bonds on the naphthalene or phenyl rings.Atom-economical synthesis of complex polycyclic aromatic structures.
Photocatalysis Light-induced reactions to form new carbon-carbon or carbon-heteroatom bonds.Access to novel molecular architectures under mild conditions.

Application of Advanced Computational Methods for Predictive Chemistry

Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules, thereby guiding experimental design and accelerating the discovery of new materials and reactions.

Predictive Modeling Applications:

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions involving this compound. This understanding can help in optimizing reaction conditions and predicting the regioselectivity of C-H functionalization or the outcomes of competing reaction pathways.

Molecular Properties: Computational methods can predict key molecular properties such as the phenyl-naphthyl dihedral angle, which influences the degree of conjugation and, consequently, the electronic and photophysical properties of the molecule. Ab-initio calculations can also be used to predict vibrational spectra and torsional potentials, providing insights into the molecule's conformational dynamics.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPR). This approach can guide the rational design of new derivatives with desired characteristics for specific applications.

Expansion of Research Applications in Emerging Scientific Disciplines

While the core applications of bromo-naphthalene derivatives are emerging, the unique structure of this compound makes it a promising candidate for exploration in a variety of cutting-edge scientific fields.

Potential Areas of Application:

Q & A

Q. What experimental protocols are recommended for synthesizing 7-Bromo-1-phenylnaphthalene with high purity?

  • Methodological Answer : Synthesis typically involves bromination of 1-phenylnaphthalene using electrophilic aromatic substitution. Key steps include:
  • Reagent Selection : Use N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) .
  • Reaction Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : ¹H NMR to confirm substitution patterns (e.g., aromatic proton splitting).
  • UV-Vis : Determine π→π* transitions; compare with computational models (e.g., TD-DFT) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions .
  • Electrochemical Profiling : Cyclic voltammetry to assess redox behavior, critical for photophysical applications .

Q. What are the standard toxicity screening methods for halogenated naphthalene derivatives like this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to evaluate IC₅₀ values .
  • In Vivo Protocols : Follow OECD Guidelines 420 (acute oral toxicity) and 407 (28-day repeated dose) for rodent models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer :
  • Risk of Bias Assessment : Use tools like Table C-6/C-7 () to evaluate study design flaws (e.g., dose randomization, outcome reporting).
  • Meta-Analysis : Aggregate data from controlled exposure studies (human/animal) while stratifying by variables like exposure route (oral vs. inhalation) and species-specific metabolic pathways .
  • Mechanistic Validation : Compare metabolite profiles (e.g., epoxide intermediates) using LC-MS to identify species-dependent detoxification pathways .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for brominated naphthalenes?

  • Methodological Answer :
  • Variable Selection : Systematically vary substituents (e.g., position of bromine, phenyl group modifications) while holding core structure constant.
  • High-Throughput Screening : Use combinatorial chemistry libraries to assess bioactivity (e.g., enzyme inhibition, receptor binding).
  • Computational Modeling : Apply QSAR models to predict toxicity or reactivity, validated against experimental datasets .

Q. How do environmental factors (e.g., pH, light) influence the stability and degradation pathways of this compound?

  • Methodological Answer :
  • Photolysis Studies : Exclude commercial sources (per user directive). Instead, design controlled experiments:
  • Light Exposure : Use UV/Vis lamps (λ = 254–365 nm) to simulate sunlight. Monitor degradation via GC-MS .
  • Hydrolysis : Test stability in buffers (pH 2–12) at 25–50°C. Quantify debromination products (e.g., 1-phenylnaphthalene) .
  • Ecotoxicity Modeling : Use EPI Suite to predict environmental persistence and bioaccumulation potential .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using R package drc).
  • Benchmark Dose (BMD) Analysis : Estimate lower confidence limits (BMDL) for risk assessment .
  • Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses .

Q. How can researchers align mechanistic studies of this compound with existing theoretical frameworks in toxicology?

  • Methodological Answer :
  • Adverse Outcome Pathways (AOPs) : Map molecular initiating events (e.g., CYP450-mediated bioactivation) to organ-level effects (e.g., hepatic necrosis) .
  • Systems Biology : Integrate transcriptomics (RNA-seq) and metabolomics to identify perturbed pathways (e.g., oxidative stress, apoptosis) .

Tables for Reference

Q. Table 1. Key Parameters for Risk of Bias Assessment in Animal Studies

ParameterEvaluation Criteria (Yes/No)Source
Dose randomizationWas the administered dose randomized?
Allocation concealmentWere study groups adequately concealed?
Outcome reportingWere all measured outcomes reported?

Q. Table 2. Inclusion Criteria for Health Effects Studies

CategoryCriteriaSource
SpeciesHumans, laboratory mammals
Exposure routesInhalation, oral, dermal
Health outcomesSystemic, hepatic, renal effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.